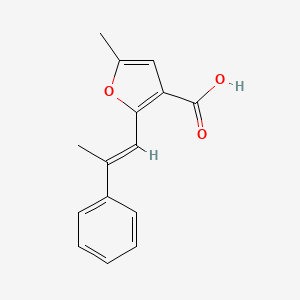![molecular formula C18H13BrN4O4S2 B12920943 5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine CAS No. 7249-22-1](/img/structure/B12920943.png)
5-Bromo-2,4-bis[(4-nitrobenzyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is a complex organic compound characterized by the presence of bromine, nitrobenzyl, and thio groups attached to a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where 5-bromo-2,4-dichloropyrimidine reacts with 4-nitrobenzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and nitro groups allows for strong interactions with biological molecules, potentially leading to significant biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-2-nitrobenzyl bromide
- 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine
Comparison
Compared to similar compounds, 5-Bromo-2,4-bis((4-nitrobenzyl)thio)pyrimidine is unique due to the presence of two nitrobenzylthio groups. This structural feature enhances its reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions also sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
7249-22-1 |
|---|---|
Molekularformel |
C18H13BrN4O4S2 |
Molekulargewicht |
493.4 g/mol |
IUPAC-Name |
5-bromo-2,4-bis[(4-nitrophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C18H13BrN4O4S2/c19-16-9-20-18(29-11-13-3-7-15(8-4-13)23(26)27)21-17(16)28-10-12-1-5-14(6-2-12)22(24)25/h1-9H,10-11H2 |
InChI-Schlüssel |
DGIVOOHDWJIQKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSC2=NC(=NC=C2Br)SCC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


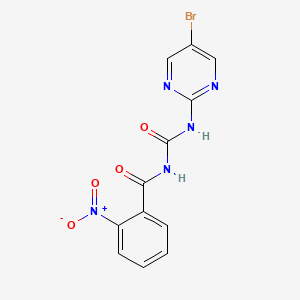
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
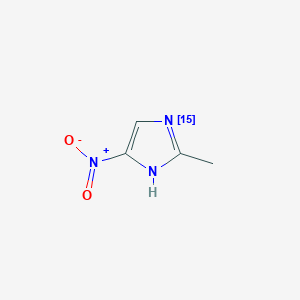
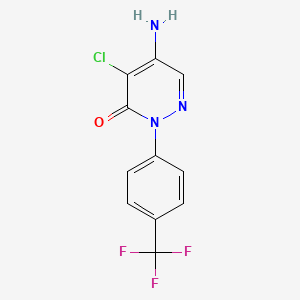
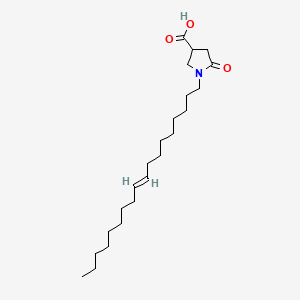
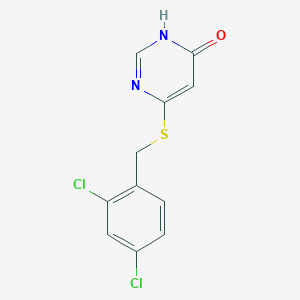



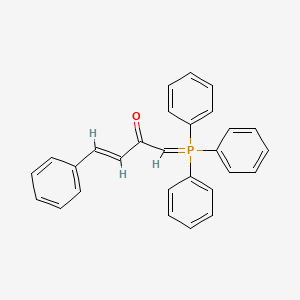
![5-({[(2,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12920920.png)

![4,5-Bis[2-(morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12920940.png)
